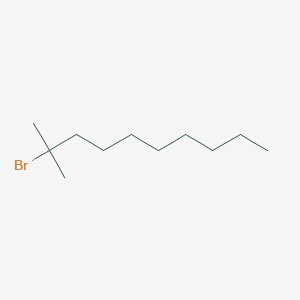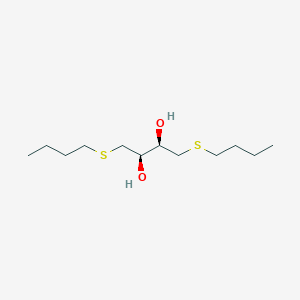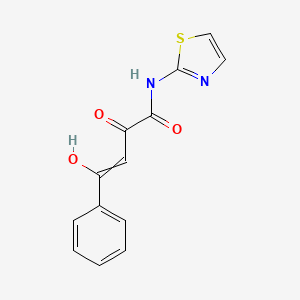
2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- is an organic compound with significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which includes a butenamide backbone with hydroxy, oxo, phenyl, and thiazolyl substituents. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-4-oxo-4-phenylbutanoic acid with thiazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiazolyl groups can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines and thiols.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenyl or thiazolyl derivatives.
Scientific Research Applications
2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the nature of the substituents. The phenyl and thiazolyl groups play a crucial role in binding to the active sites of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-4-phenyl-N-(1,3-thiazol-2-yl)but-3-enamide
- 2-Hydroxy-4-oxo-N,4-diphenyl-2-butenamide
- N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
Uniqueness
2-Butenamide, 2-hydroxy-4-oxo-4-phenyl-N-2-thiazolyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and oxo groups, along with the phenyl and thiazolyl substituents, allows for a wide range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
371781-30-5 |
|---|---|
Molecular Formula |
C13H10N2O3S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-4-phenyl-N-(1,3-thiazol-2-yl)but-3-enamide |
InChI |
InChI=1S/C13H10N2O3S/c16-10(9-4-2-1-3-5-9)8-11(17)12(18)15-13-14-6-7-19-13/h1-8,16H,(H,14,15,18) |
InChI Key |
UJCZMOJCCCIBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)NC2=NC=CS2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)

![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
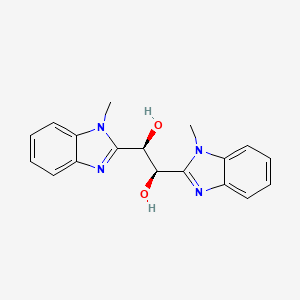
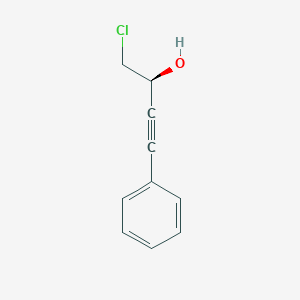
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)

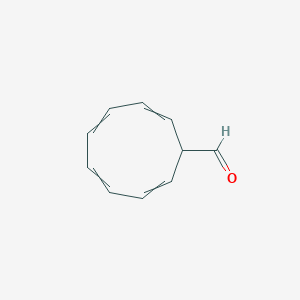
![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
